molecular formula C24H19FN4O4 B11277815 4-{3-[(4-Fluorophenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

4-{3-[(4-Fluorophenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid

Cat. No.: B11277815
M. Wt: 446.4 g/mol
InChI Key: OAGMALZSJJPKTG-UHFFFAOYSA-N
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Description

4-{3-[(4-Fluorophenyl)carbamoyl]-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-Fluorophenyl)carbamoyl]-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazoloquinazoline structure, followed by the introduction of the fluorophenyl and benzoic acid moieties through various coupling reactions. Common reagents used in these steps include fluorobenzene derivatives, carbamoyl chlorides, and benzoic acid derivatives. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistency in the final product, which is essential for its application in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-Fluorophenyl)carbamoyl]-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

4-{3-[(4-Fluorophenyl)carbamoyl]-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{3-[(4-Fluorophenyl)carbamoyl]-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. The specific pathways involved can vary depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(4-Chlorophenyl)carbamoyl]-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid
  • 4-{3-[(4-Methylphenyl)carbamoyl]-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid
  • 4-{3-[(4-Nitrophenyl)carbamoyl]-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid

Uniqueness

The uniqueness of 4-{3-[(4-Fluorophenyl)carbamoyl]-8-oxo-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-yl}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19FN4O4

Molecular Weight

446.4 g/mol

IUPAC Name

4-[3-[(4-fluorophenyl)carbamoyl]-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

InChI

InChI=1S/C24H19FN4O4/c25-15-8-10-16(11-9-15)27-23(31)17-12-26-29-21(13-4-6-14(7-5-13)24(32)33)20-18(28-22(17)29)2-1-3-19(20)30/h4-12,21,28H,1-3H2,(H,27,31)(H,32,33)

InChI Key

OAGMALZSJJPKTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=C(C=C5)C(=O)O)C(=O)C1

Origin of Product

United States

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